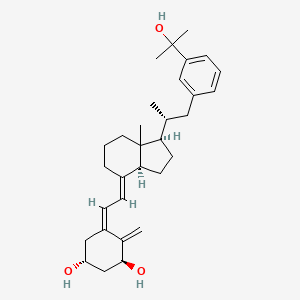![molecular formula C21H38N2O3 B14283221 N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea CAS No. 126279-29-6](/img/structure/B14283221.png)
N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of cyclohexyl and cyclopentyloxy groups attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea typically involves the reaction of cyclohexylamine with cyclopentyl chloroformate to form an intermediate, which is then reacted with 3-(cyclopentyloxy)-2-hydroxypropyl isocyanate to yield the final product. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at ambient or slightly elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol functionalities.
Substitution: Formation of substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes.
Comparaison Avec Des Composés Similaires
N,N’-Dicyclohexylurea: A structurally similar compound with cyclohexyl groups attached to the urea moiety.
N,N’-Diphenylurea: Another urea derivative with phenyl groups instead of cyclohexyl groups.
N,N’-Dimethylurea: A simpler urea derivative with methyl groups.
Uniqueness: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea is unique due to the presence of both cyclohexyl and cyclopentyloxy groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
126279-29-6 |
|---|---|
Formule moléculaire |
C21H38N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1,3-dicyclohexyl-1-(3-cyclopentyloxy-2-hydroxypropyl)urea |
InChI |
InChI=1S/C21H38N2O3/c24-19(16-26-20-13-7-8-14-20)15-23(18-11-5-2-6-12-18)21(25)22-17-9-3-1-4-10-17/h17-20,24H,1-16H2,(H,22,25) |
Clé InChI |
SBPADPJRULMZET-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CC(COC2CCCC2)O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)

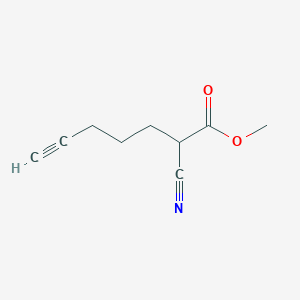
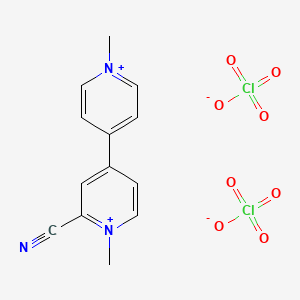
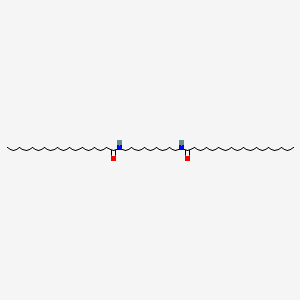
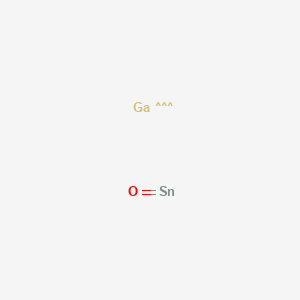
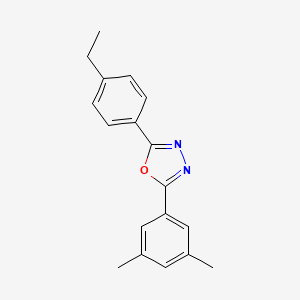


![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
